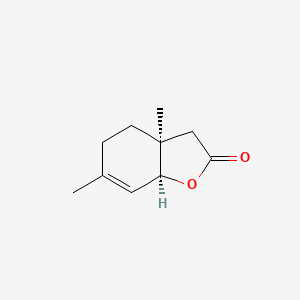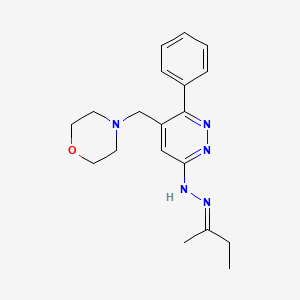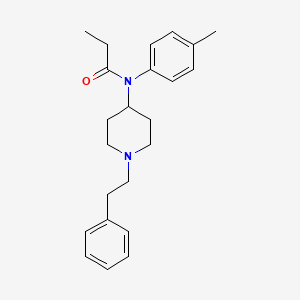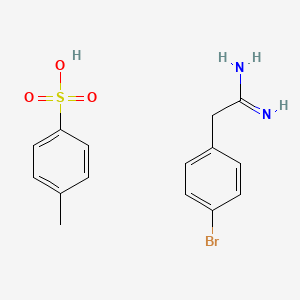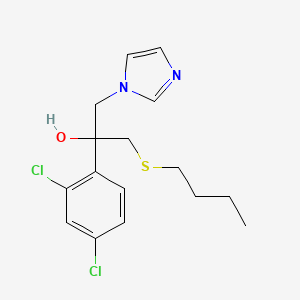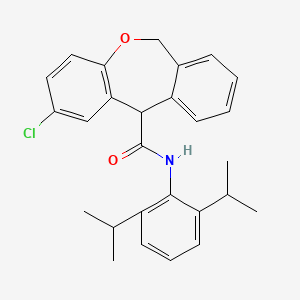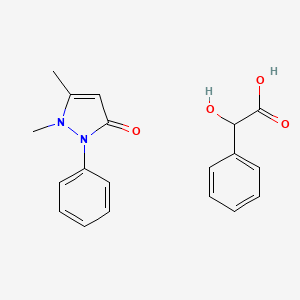
Antipyrine mandelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antipyrine mandelate: is a compound formed by the combination of antipyrine and mandelic acid. Antipyrine, also known as phenazone, is a pyrazolone derivative with analgesic and antipyretic properties. Mandelic acid is an aromatic alpha hydroxy acid derived from almonds. The combination of these two compounds results in this compound, which has been studied for its various pharmacological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine mandelate typically involves the reaction of antipyrine with mandelic acid. The process can be summarized as follows:
Starting Materials: Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) and mandelic acid (C8H8O3).
Reaction: The two compounds are mixed in a suitable solvent, often ethanol or methanol, under reflux conditions.
Formation of this compound: The reaction proceeds through the formation of a salt, where the carboxyl group of mandelic acid reacts with the nitrogen atom of antipyrine, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Mixing: Large quantities of antipyrine and mandelic acid are mixed in industrial reactors.
Controlled Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity.
Purification: The resulting product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Antipyrine mandelate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the reduction of the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the pyrazolone moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups attached.
Aplicaciones Científicas De Investigación
Antipyrine mandelate has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its analgesic and antipyretic effects, as well as its potential use in drug formulations.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of antipyrine mandelate involves its interaction with various molecular targets and pathways:
Analgesic Effect: Antipyrine exerts its analgesic effect by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation.
Antipyretic Effect: The compound reduces fever by acting on the hypothalamus to promote heat dissipation and reduce heat production.
Molecular Targets: The primary targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.
Comparación Con Compuestos Similares
Similar Compounds
Antipyrine: The parent compound with similar analgesic and antipyretic properties.
Mandelic Acid: An aromatic alpha hydroxy acid with antimicrobial properties.
Phenazone Derivatives: Other derivatives of phenazone with varying pharmacological activities.
Uniqueness
Antipyrine mandelate is unique due to its combined properties derived from both antipyrine and mandelic acid. This combination enhances its pharmacological profile, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
603-64-5 |
|---|---|
Fórmula molecular |
C19H20N2O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H12N2O.C8H8O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h3-8H,1-2H3;1-5,7,9H,(H,10,11) |
Clave InChI |
ICBPURKUPVLVCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



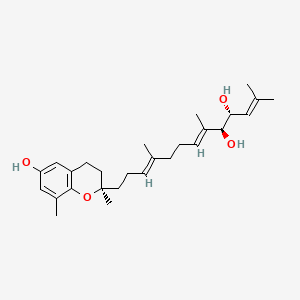
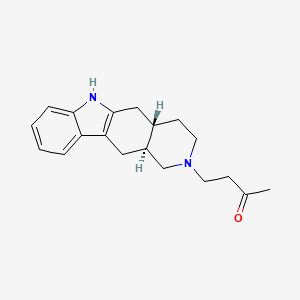

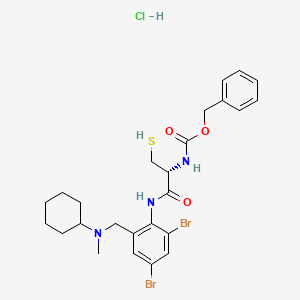
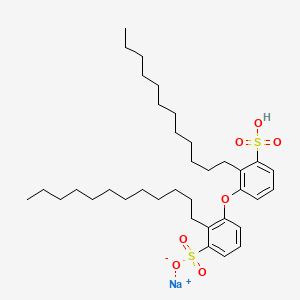
![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
